molecular formula C16H13N5 B5291278 1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine

1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B5291278
M. Wt: 275.31 g/mol
InChI Key: OSCIZSNZEAXOFW-UHFFFAOYSA-N
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Description

1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrrolopyridine derivative that has shown promising results in various studies regarding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to modulate the expression of various genes and proteins that are involved in cancer and inflammation. Additionally, it has been found to affect the levels of certain neurotransmitters in the brain, which may explain its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various fields of research. However, its limitations include the need for further studies regarding its mechanism of action, as well as its potential side effects and toxicity.

Future Directions

There are many potential future directions for research regarding 1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine. Some of these include further studies regarding its mechanism of action, as well as its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. Additionally, further studies regarding its potential side effects and toxicity are needed to fully understand its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine involves the reaction of 4-(3-aminophenyl)-1H-1,2,3-triazole with 1-methyl-4-bromo-1H-pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in high yield and purity.

Scientific Research Applications

The potential applications of 1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine in scientific research are vast. This compound has shown promising results in studies related to cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, it has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-methyl-4-[3-(1,2,4-triazol-4-yl)phenyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-20-8-6-15-14(5-7-17-16(15)20)12-3-2-4-13(9-12)21-10-18-19-11-21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCIZSNZEAXOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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